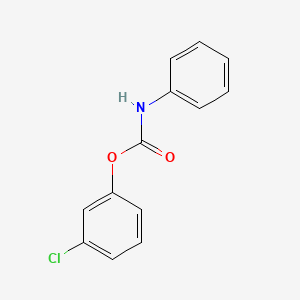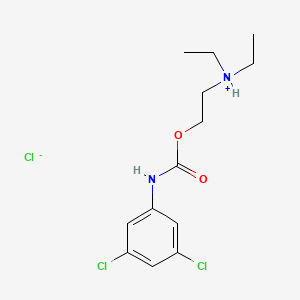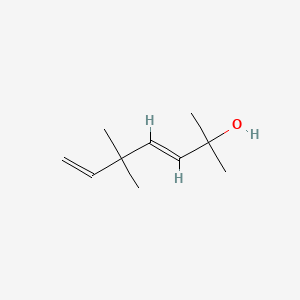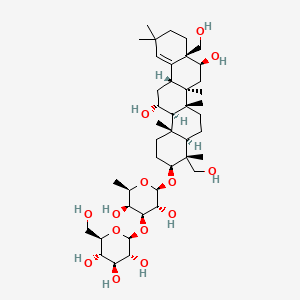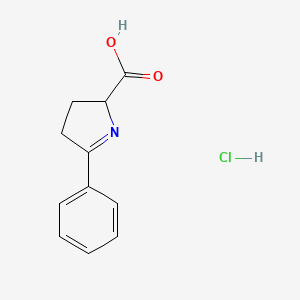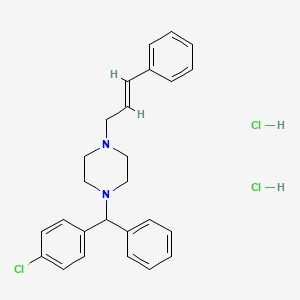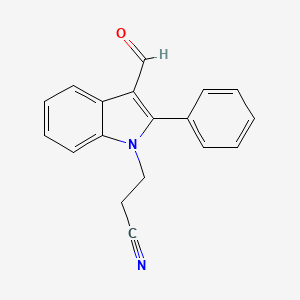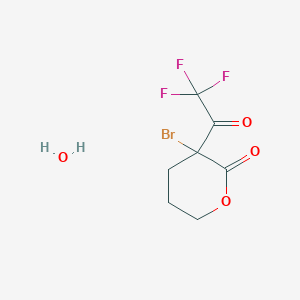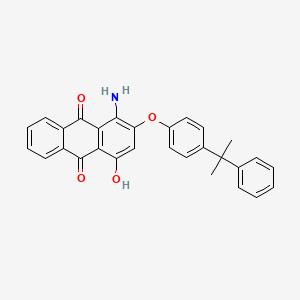
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- is a complex organic compound with the molecular formula C27H23NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .
準備方法
The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- typically involves multiple steps:
Nitration and Reduction: Starting from 1-hydroxyanthraquinone, nitration followed by reduction yields 1-amino-4-hydroxyanthraquinone.
Phenoxy Substitution: The amino group is then substituted with a phenoxy group, specifically 4-(1-methyl-1-phenylethyl)phenol, under controlled conditions to form the final compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and specific reaction conditions to facilitate the process .
化学反応の分析
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The phenoxy and amino groups can participate in substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has several scientific research applications:
作用機序
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes . It also generates reactive oxygen species (ROS) that can induce oxidative stress and cell death . These effects are mediated through specific molecular targets and pathways, including topoisomerases and mitochondrial pathways .
類似化合物との比較
Similar compounds include other anthraquinone derivatives such as:
1-Amino-4-hydroxyanthraquinone: Known for its use in dyes and pigments.
1-Hydroxy-4-(4-methylphenyl)aminoanthraquinone: Used in the production of solvent dyes.
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Another anthraquinone derivative with similar applications.
The uniqueness of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(4-(1-methyl-1-phenylethyl)phenoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
31556-40-8 |
|---|---|
分子式 |
C29H23NO4 |
分子量 |
449.5 g/mol |
IUPAC名 |
1-amino-4-hydroxy-2-[4-(2-phenylpropan-2-yl)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C29H23NO4/c1-29(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)34-23-16-22(31)24-25(26(23)30)28(33)21-11-7-6-10-20(21)27(24)32/h3-16,31H,30H2,1-2H3 |
InChIキー |
MYOBSOZRFRGEFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



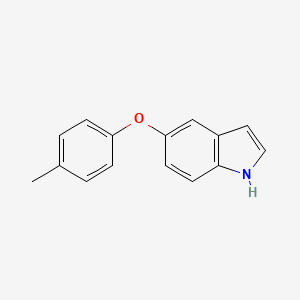
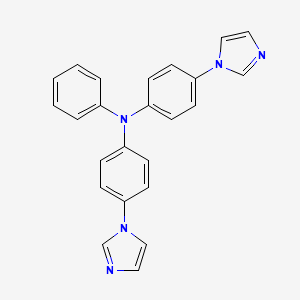

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
